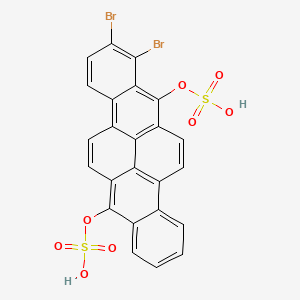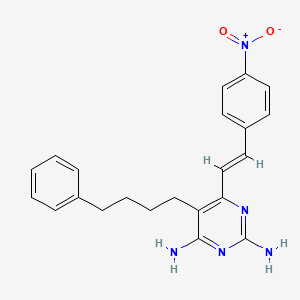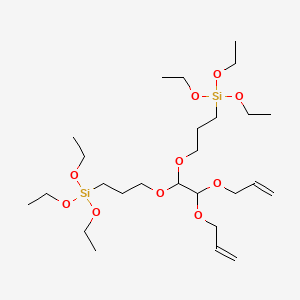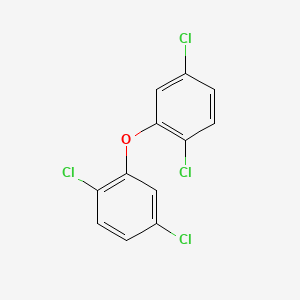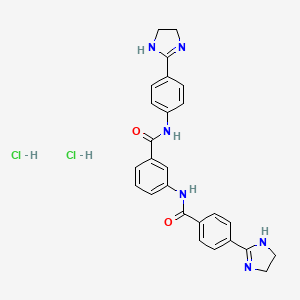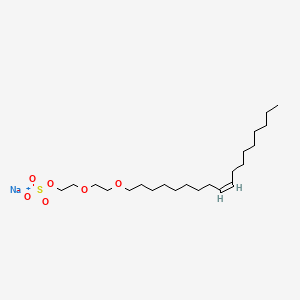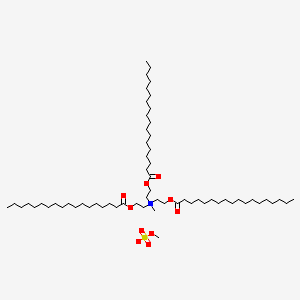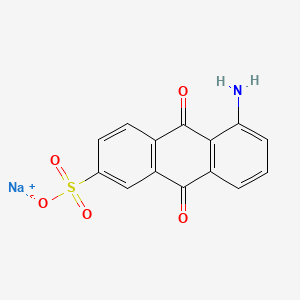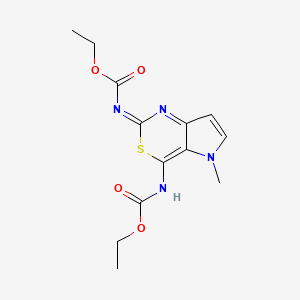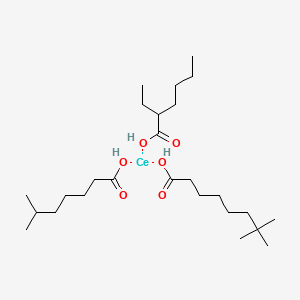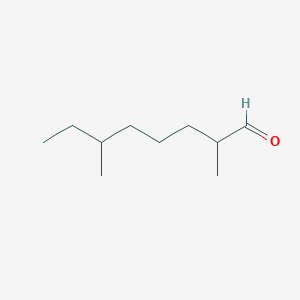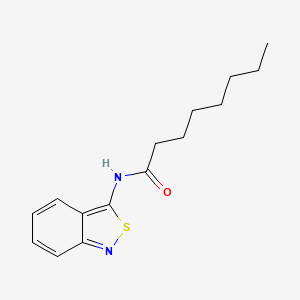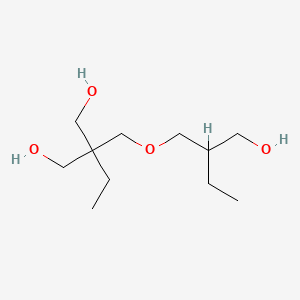
2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is a chemical compound with the molecular formula C₁₂H₂₆O₅. It is a multifunctional alcohol that finds applications in various fields due to its unique chemical properties. This compound is known for its role as a precursor in the synthesis of polymers and resins, making it valuable in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol typically involves the reaction of n-butyraldehyde with formaldehyde under alkaline conditions. This aldol condensation reaction results in the formation of the desired compound. The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex molecules and polymers.
Biology: Used in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of high-gloss coatings, alkyd resins, and ion exchange resins.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a crosslinking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethylolpropane: Similar in structure but lacks the butoxy group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Similar backbone but different substituents.
Hexaglycerine: Contains multiple hydroxyl groups but differs in overall structure.
Uniqueness
2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is unique due to the presence of both hydroxyl and butoxy groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
93983-18-7 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-2-[2-(hydroxymethyl)butoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C11H24O4/c1-3-10(5-12)6-15-9-11(4-2,7-13)8-14/h10,12-14H,3-9H2,1-2H3 |
InChI Key |
JCEBUJBSXYPWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)COCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


